molecular formula C18H14O8 B150096 Dichotomitin CAS No. 88509-91-5

Dichotomitin

Cat. No. B150096
CAS RN: 88509-91-5
M. Wt: 358.3 g/mol
InChI Key: PFFOGGCBLWTCPM-UHFFFAOYSA-N
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Description

Isolation and Structure Elucidation

Dichotomitin, identified as a furostanol saponin, was isolated from Panicum dichotomiflorum. Its structure was determined using mass spectrometry and NMR techniques, including one- and two-dimensional experiments. Acidic and enzymatic hydrolyses were also employed to break down dichotomitin into known compounds for further analysis. The study provided detailed NMR assignments for dichotomitin and its derivatives, enhancing the understanding of its molecular structure .

Synthesis Analysis

The total synthesis of dichotomines A–D has been described, starting from L-tryptophan methyl ester and 2,3-O-isopropylidene-D-glyceraldehyde. The absolute configurations of these compounds were determined, with dichotomine A confirmed as (S) and dichotomines B–D revised to (R). These syntheses contribute to the understanding of the stereochemistry of dichotomitin derivatives . Additionally, the enantioselective synthesis of dichotomine C was achieved, which is notable for its antiallergic effects. This synthesis involved a microwave-assisted thermal electrocyclic reaction and Sharpless asymmetric dihydroxylation .

Molecular Structure Analysis

The molecular structure of dichotomitin and its derivatives has been extensively studied through various synthetic approaches. The absolute configuration of the stereogenic centers in dichotomines A–D was determined through X-ray crystallography and other stereochemical methods. These studies have provided a deeper insight into the three-dimensional arrangement of atoms within these molecules .

Chemical Reactions Analysis

The reactivity of dichotomitin has been explored in the context of its metabolites. Using ultra-high performance liquid chromatography and high-resolution mass spectrometry, researchers identified ten metabolites of dichotomitin. The metabolic modifications included demethylation, hydroxylation, glucuronidation, and sulfation. This study revealed the metabolic pathways of dichotomitin and the role of cytochrome P450 enzymes in these processes .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of dichotomitin, the studies on its synthesis and metabolism indirectly contribute to the understanding of these properties. The reactivity of dichotomitin with liver microsomes and hepatocytes, as well as the identification of its metabolites, provides insights into its chemical behavior in biological systems .

Case Studies and Applications

The papers provided do not detail specific case studies involving dichotomitin. However, the research on its antiallergic effects suggests potential therapeutic applications. The synthesis of dichotomine C, in particular, highlights its significance in medicinal chemistry .

Scientific Research Applications

  • Dichotomizing Continuous Variables in Research : Royston, Altman, and Sauerbrei (2006) discuss the drawbacks of dichotomizing continuous variables in regression models, emphasizing that this approach can lead to loss of power and residual confounding, and should be avoided in statistical analysis (Royston, Altman, & Sauerbrei, 2006).

  • Consequences of Dichotomization for Statistical Analyses : MacCallum et al. (2002) explore the implications of dichotomization of quantitative measures on statistical analyses, highlighting that it can lead to misleading results and should rarely be used (MacCallum, Zhang, Preacher, & Rucker, 2002).

  • Analysis with Categorizing or Dichotomizing Continuous Variables : Naggara et al. (2011) illustrate the problems with dichotomization, such as loss of power and incomplete correction for confounding factors, using a registry on unruptured intracranial aneurysms as a case study (Naggara et al., 2011).

  • The Epistemic and Pragmatic Function of Dichotomous Claims : Tunç, Tunç, and Lakens (2021) discuss the epistemological and pragmatic functions of dichotomous claims in science, arguing that they play a crucial role in transforming data into factual statements for falsifying hypotheses (Tunç, Tunç, & Lakens, 2021).

  • Negative Consequences of Dichotomizing Continuous Predictor Variables : Irwin and McClelland (2003) present the adverse effects of dichotomizing continuous predictor variables in marketing research, concluding that it should be avoided due to its only negative consequences (Irwin & McClelland, 2003).

Safety And Hazards

Dichotomitin is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental exposure, appropriate first aid measures should be taken .

Future Directions

While specific future directions for Dichotomitin are not mentioned in the searched resources, flavonoids like Dichotomitin are a subject of ongoing research due to their potential health benefits . Further studies could focus on understanding the detailed mechanism of action, potential therapeutic uses, and safety profile of Dichotomitin.

properties

IUPAC Name

9-hydroxy-7-(3-hydroxy-4,5-dimethoxyphenyl)-[1,3]dioxolo[4,5-g]chromen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O8/c1-22-12-4-8(3-10(19)17(12)23-2)9-6-24-11-5-13-18(26-7-25-13)16(21)14(11)15(9)20/h3-6,19,21H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFOGGCBLWTCPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)O)C2=COC3=CC4=C(C(=C3C2=O)O)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10237087
Record name Dichotomitin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10237087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichotomitin

CAS RN

88509-91-5
Record name Dichotomitin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088509915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dichotomitin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10237087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
KX Zhang, N Dong, L Guo - Rapid Communications in Mass …, 2021 - Wiley Online Library
Rationale Dichotomitin is one of the bioactive constituents isolated from Belamcanda chinensis . The goal of this study was to identify the metabolites of dichotomitin produced by liver …
H JIANG, G WANG, X XIN, G ZOU, G LI - China Pharmacy, 2019 - pesquisa.bvsalud.org
… chinensis, the content of tectoridin was the highest (3.66%-57.79%), and the content of dichotomitin was the lowest (0.09%-0.59%), the contents of irisflorentin were 0.29-2.80 mg/g. The …
Number of citations: 1 pesquisa.bvsalud.org
AŽ Kostić, UM Gašić, MB Pešić… - Chemistry & …, 2019 - Wiley Online Library
… molecular ion at 681 m/z was identified as dichotomitin 3′-O-(6“-hexosyl)hexoside. It produced MS 2 base peak at 357 m/z, corresponding to the mass of deprotonated dichotomitin. …
Number of citations: 36 onlinelibrary.wiley.com
Y Zhu, BQ Pu, GY Xie, M Tian, FY Xu, MJ Qin - Molecules, 2014 - mdpi.com
… The variation of the content of mangiferin, iristectorigenin A, irigenin, irilone and dichotomitin was positively correlated with irisflorentin that is the chemical marker used for the quality …
Number of citations: 40 www.mdpi.com
M Qin, W JI, Z Wang - Chinese Traditional and Herbal Drugs, 1994 - pesquisa.bvsalud.org
ObjectTo investigate the chemical constituents in the rhizoma of Belamcanda chinensis (L.) DC. MethodsThe chemical constituents were isolated and purified by solvent extraction …
Number of citations: 13 pesquisa.bvsalud.org
MJ QIN, WL JI, ZT WANG, WC YE - Journal of Integrative Plant …, 2005 - Wiley Online Library
A new isoflavonoid, 5, 6, 7, 3′‐terahydroxy‐8, 4′, 5′‐trimethoxyisoflavone (1), along with 10 known isoflavonoids, namely 5, 6, 7, 4′‐tetrahydroxy‐8‐methoxyisoflavone (2), irilone (…
Number of citations: 23 onlinelibrary.wiley.com
L Zhang, K Wei, J Xu, D Yang, C Zhang, Z Wang… - Journal of …, 2016 - Elsevier
Ethnopharmacological relevance Belamcanda chinensis (L.) DC is the sole species in the genus Belamcanda Adans. (Iridaceae), found mainly in Northeast Asia. Bombus chinensis …
Number of citations: 53 www.sciencedirect.com
GY Xie, Y Zhu, P Shu, XY Qin, G Wu, Q Wang… - … of pharmaceutical and …, 2014 - Elsevier
… Twelve reference standards including androsin, neomagiferin, mangiferin, tectoridin, iristectorin B, iristectorin A, iridin, tectorigenin, irigenin, irisflorentin, irilone and dichotomitin were …
Number of citations: 61 www.sciencedirect.com
YY Zhang, Q Wang, LW Qi, XY Qin, MJ Qin - Journal of pharmaceutical and …, 2011 - Elsevier
… Compounds F10, F11, and F12 were unequivocally identified as irisflorentin, irilone and dichotomitin by comparison with the reference standards. Both compounds B14 and B22 …
Number of citations: 70 www.sciencedirect.com
H Zhou, Y Zhang, H Liang, H Song, J Zhao, L Liu… - Chinese Medicine, 2021 - Springer
… dichotomitin. Reference compounds selection is very important for the qualitative analysis in the substitute methods. According to DRS method principle, the tectoridin and dichotomitin …
Number of citations: 8 link.springer.com

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